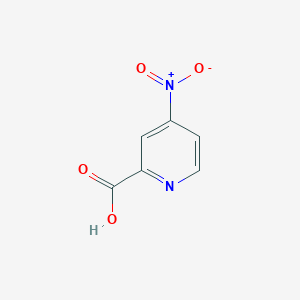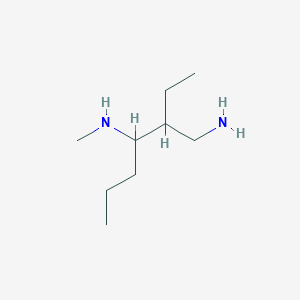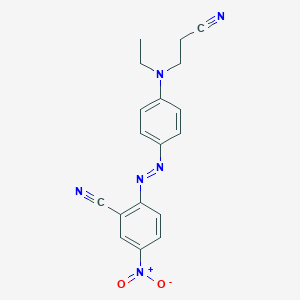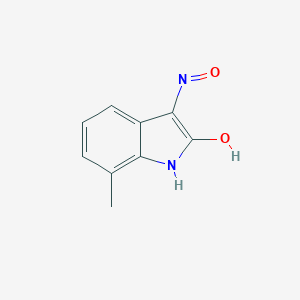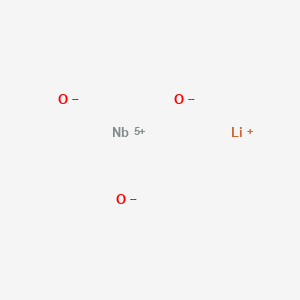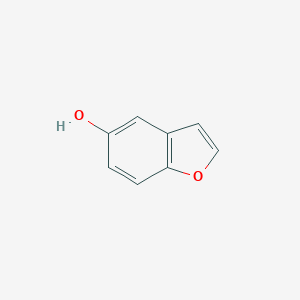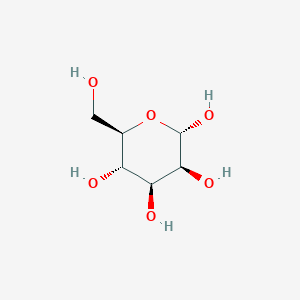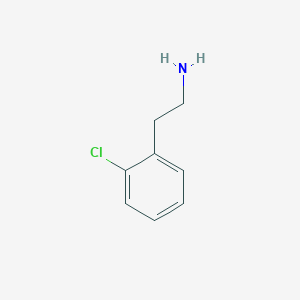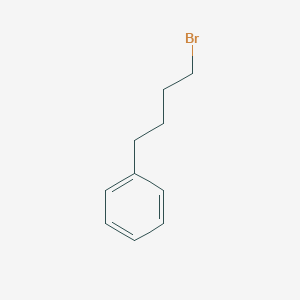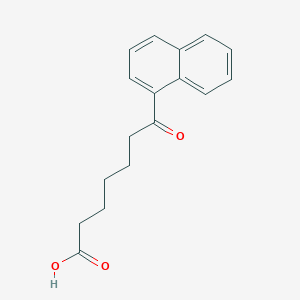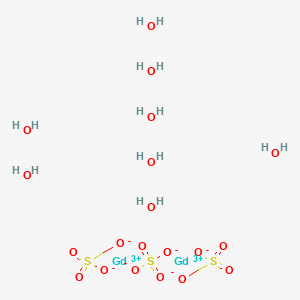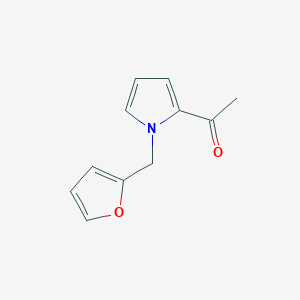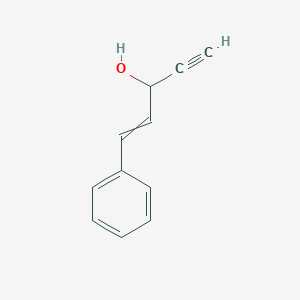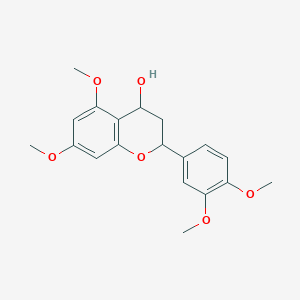
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol, also known as apigenin 4'-O-methyl ether, is a flavonoid compound found in various plants, including parsley, celery, and chamomile. It has gained attention in the scientific community due to its potential health benefits and therapeutic properties. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It also has antioxidant properties and can scavenge free radicals, which can cause damage to cells and contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
Apigenin 4'-O-methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose metabolism and reduce oxidative stress, which can contribute to the development of diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether in lab experiments include its low toxicity and potential therapeutic properties. However, there are also limitations to its use, including its low solubility in water and potential for degradation under certain conditions.
Orientations Futures
There are numerous future directions for research on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, it has been investigated for its potential use in the treatment of diabetes and cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol with dimethyl sulfate in the presence of potassium carbonate. The resulting product is purified through column chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether.
Applications De Recherche Scientifique
Apigenin 4'-O-methyl ether has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
10496-69-2 |
|---|---|
Nom du produit |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3 |
Clé InChI |
APLKIOPSKVXHFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Synonymes |
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



